1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate
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Overview
Description
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-methoxyethyl acetate in the presence of a suitable base. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Cloquintocet-mexyl: A herbicide safener with a similar quinoline structure.
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Another compound with a similar structure but different functional groups
Uniqueness
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H14ClNO4 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-methoxyethyl] acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-9(17)19-13(8-18-2)20-12-6-5-11(15)10-4-3-7-16-14(10)12/h3-7,13H,8H2,1-2H3 |
InChI Key |
FMUHAZCNKIJBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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